molecular formula C16H18O5 B4025263 methyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

methyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

Cat. No.: B4025263
M. Wt: 290.31 g/mol
InChI Key: HHVXLRZOLIPELA-UHFFFAOYSA-N
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Description

Methyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C16H18O5, is characterized by the presence of a chromenone core structure substituted with methyl groups and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with methyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial applications. the general approach would involve optimizing the laboratory synthesis for larger scale production, ensuring efficient reaction conditions, and employing purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives.

    Reduction: Reduction of the carbonyl group in the chromenone structure can yield dihydrocoumarin derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester or amide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrocoumarin derivatives.

    Substitution: Various ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate involves its interaction with various molecular targets. The chromenone core can intercalate with DNA, inhibiting the activity of enzymes such as topoisomerases, which are crucial for DNA replication and transcription. Additionally, the compound’s antioxidant properties can neutralize reactive oxygen species, thereby protecting cells from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
  • Methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
  • Methyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Uniqueness

Methyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is unique due to the specific substitution pattern on the chromenone core, which can influence its biological activity and chemical reactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis typically involves coupling a 7-hydroxycoumarin derivative (e.g., 3,4,8-trimethyl-7-hydroxy-2H-chromen-2-one) with methyl 2-bromopropanoate. Key steps include:

  • Base Selection: Potassium carbonate in acetone or ethanol under reflux (60–80°C) facilitates nucleophilic substitution at the coumarin’s 7-hydroxy position .
  • Purification: Recrystallization (using ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
  • Yield Optimization: Adjusting stoichiometry (1:1.2 molar ratio of coumarin to bromoester) and reaction time (6–12 hours) improves yields to ~70–80% .

Q. How can X-ray crystallography using SHELXL refine the crystal structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL enables precise structural determination:

  • Data Collection: Use a Bruker APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) at 296 K. Measure reflections (e.g., θ range: 2.5–25.0°) and refine with SADABS for absorption correction .
  • Refinement: Full-matrix least-squares refinement in SHELXL resolves anisotropic displacement parameters. Typical R-values: R₁ < 0.04, wR₂ < 0.10 .
  • Validation: Check for voids, hydrogen bonding (e.g., C–H···O interactions), and thermal ellipsoid geometry using WinGX/ORTEP .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify substituents via coupling patterns (e.g., methyl groups at δ 2.1–2.5 ppm, ester protons at δ 3.7–4.2 ppm) .
    • ¹³C NMR: Carbonyl signals (C=O at δ 160–170 ppm) and aromatic carbons confirm the coumarin core .
  • HRMS: Electrospray ionization (ESI) provides exact mass (e.g., calculated for C₁₆H₁₈O₅: 290.1154; observed: 290.1156) .
  • IR Spectroscopy: Stretching vibrations for ester (C=O at ~1740 cm⁻¹) and lactone (C=O at ~1680 cm⁻¹) groups .

Advanced Research Questions

Q. How does the substitution pattern on the coumarin core influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies highlight substituent effects:

Substituent Biological Activity Key Findings
3,4,8-TrimethylEnhanced lipophilicityImproves cell membrane permeability, increasing anticancer activity .
Methoxy groupsSolubility vs. cytotoxicity trade-offHigher solubility reduces cytotoxicity (e.g., EC₅₀ increases by 2-fold) .
Halogen substitutionAnticancer potencyDichloro analogs (e.g., Cl at C3/C6) show 3× higher activity via ROS induction .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Dock the compound into target proteins (e.g., COX-2, EGFR) using PyMOL. Key parameters:
    • Grid box size: 25 × 25 × 25 Å.
    • Scoring function: MM/GBSA to estimate binding affinity (ΔG < -8 kcal/mol suggests strong binding) .
  • MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns. Analyze RMSD (<2.0 Å) and hydrogen bond retention (>80% occupancy) .

Q. How can researchers resolve contradictions in bioactivity data across assay models?

Methodological Answer:

  • Assay Standardization: Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (MTT assay, 48-hour incubation) .
  • Control Experiments: Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) to normalize variability .
  • Statistical Analysis: Apply ANOVA with post-hoc Tukey tests (p < 0.05) to validate significance across replicates .

Q. What challenges arise in scaling up synthesis, and how can purity be maintained?

Methodological Answer:

  • Scaling Issues:
    • Exothermic reactions require temperature-controlled reactors (e.g., jacketed glass reactors) .
    • Solvent recovery systems (e.g., rotary evaporation at 50 mbar) reduce waste .
  • Purification Strategies:
    • Industrial chromatography (preparative HPLC, C18 column, 70% MeOH/water) achieves >99% purity .
    • Recrystallization in ethanol/water (1:3 v/v) removes byproducts (e.g., unreacted coumarin) .

Properties

IUPAC Name

methyl 2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-8-9(2)15(17)21-14-10(3)13(7-6-12(8)14)20-11(4)16(18)19-5/h6-7,11H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVXLRZOLIPELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

methyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
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methyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
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methyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
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methyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
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methyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
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methyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

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